2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-5-6-10-7(8(2,3)9)12(4)11-6/h5,9H2,1-4H3 |
InChI Key |
MSJMPJSOGVSXRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C)(C)N)C |
Origin of Product |
United States |
Preparation Methods
Methylation of 1,2,4-Triazole
- Starting materials: 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane.
- Reaction: N-methylation of 1,2,4-triazole is achieved by mixing 1,2,4-triazole with potassium hydroxide in ethanol, followed by slow addition of chloromethane and refluxing.
- Outcome: Formation of 1-methyl-1H-1,2,4-triazole with high selectivity.
This step ensures selective methylation at the N1 position of the triazole ring, which is crucial for the target compound's structure.
Functionalization at the 5-Position
Two main approaches are reported for functionalizing the 5-position of 1-methyl-1H-1,2,4-triazole:
These intermediates are key for subsequent carboxylation and further derivatization.
Carboxylation and Esterification at the 5-Position
- Procedure: The 5-bromo or 5-trimethylsilyl intermediates are treated with lithium diisopropylamide (LDA) in THF at low temperature, followed by bubbling carbon dioxide to introduce a carboxyl group at the 5-position.
- Product: 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
- Esterification: The carboxylic acid is then converted into the methyl ester by reaction with methanol and thionyl chloride.
This sequence introduces a reactive ester group, which can be further transformed into the amine functionality.
Reduction and Amination to Form the Propan-2-Amine Moiety
- Hydrogenation: The 5-bromo ester intermediate is subjected to catalytic hydrogenation using 5% palladium on carbon (Pd/C) and DBU in methanol under hydrogen atmosphere to remove the bromine and reduce the ester to the corresponding methyl formate.
- Alternative reduction: Zinc powder in acetic acid can also be used to reduce the 5-bromo acid to the methyl formate.
- Amination: The methyl ester can be converted to the corresponding propan-2-amine derivative by nucleophilic substitution or reductive amination using appropriate amine sources.
This step completes the introduction of the propan-2-amine group linked to the triazole ring.
Alternative Synthetic Approaches: Click Chemistry and Cross-Coupling
Although the target compound is a 1,2,4-triazole derivative, insights from synthesis of 1,2,3-triazole analogs via "Click" chemistry and Suzuki–Miyaura cross-coupling provide useful methodologies that could be adapted:
- Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently constructs triazole rings in aqueous media with high yields and selectivity.
- Suzuki–Miyaura Cross-Coupling: Allows introduction of aryl or alkyl groups at triazole rings using palladium catalysts and boronic acids, enabling functional diversification at desired positions.
These methods offer modular and versatile routes for functionalizing triazole rings, potentially applicable to the synthesis of the target compound.
Summary Table of Key Preparation Steps for 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like DIBAL-H.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, DIBAL-H for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. For example, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme CYP-450, inhibiting its activity . This interaction is crucial for the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Influence on Bioactivity: The presence of fluorine (e.g., in 3-fluoroaniline analog) correlates with enhanced antimicrobial activity due to increased electronegativity and membrane penetration .
Amine Group Variations :
Physicochemical Properties and Tautomerism
Triazole derivatives exhibit prototropic tautomerism, influencing their reactivity and stability:
- Target Compound : Exists as equilibrium A- and C-forms in dimethyl sulfoxide (DMSO) and gas phases, while crystallizing in the A-form .
- Analog Comparison: Unsubstituted triazoles (e.g., CID 61360616) show less pronounced tautomerism, favoring a single form in solution .
Table 2: Tautomeric Behavior in Solution
Q & A
Q. What are the optimal synthetic routes for 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole ring via cyclocondensation of thiosemicarbazides or hydrazine derivatives with nitriles. A key intermediate is 3-ethyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde, which undergoes nucleophilic addition with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the propan-2-amine moiety. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, using anhydrous tetrahydrofuran (THF) at −78°C for the Grignard step minimizes side reactions . Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the singlet for the two equivalent methyl groups on the propan-2-amine moiety (δ ~1.3 ppm) and the triplet for the ethyl group’s CH₂ (δ ~1.2 ppm, J = 7.5 Hz). The triazole ring’s C-H proton appears as a singlet near δ ~8.1 ppm .
- ¹³C NMR : The quaternary carbon of the propan-2-amine group resonates at δ ~50 ppm, while the triazole carbons appear between δ ~150–160 ppm .
- IR : Stretching vibrations for the amine group (N–H) occur at ~3350 cm⁻¹, and triazole ring C=N/C–N absorptions appear at ~1600–1450 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Solubility tests in polar (water, methanol) and nonpolar (dichloromethane) solvents indicate moderate solubility in methanol (∼15 mg/mL at 25°C) but poor aqueous solubility (<1 mg/mL). Stability studies (HPLC monitoring) show degradation <5% over 48 hours at pH 7.4 (phosphate buffer), but rapid decomposition occurs in acidic conditions (pH <3) due to protonation of the triazole ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electronic structure to identify reactive sites. Molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT2A) predicts binding affinities (ΔG ~−8.2 kcal/mol) by simulating interactions between the triazole’s nitrogen atoms and receptor residues (e.g., Asp155). Validation via in vitro binding assays (radioligand displacement) is recommended .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5-HT2A inhibition ranging from 10–50 nM) may arise from assay conditions (cell line variability, ligand concentration). Standardize protocols:
- Use HEK293 cells stably expressing human 5-HT2A receptors.
- Pre-incubate with 10 μM pargyline to inhibit monoamine oxidase.
- Validate results via orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .
Q. How does the ethyl substituent’s position on the triazole ring influence pharmacokinetic properties?
- Methodological Answer : Comparative studies with analogs (e.g., 3-methyl vs. 3-ethyl substitution) reveal that the ethyl group enhances metabolic stability (microsomal t₁/₂: 45 vs. 28 minutes) by sterically shielding the triazole ring from cytochrome P450 oxidation. LogP increases from 1.8 to 2.3, improving blood-brain barrier permeability (MDCK-MDR1 assay: Papp ~3.2 × 10⁻⁶ cm/s) .
Q. What are the best practices for designing SAR studies targeting 1,2,4-triazole derivatives?
- Methodological Answer :
- Core Modifications : Vary substituents at triazole positions 1 (methyl vs. propyl) and 3 (ethyl vs. aryl) to assess steric/electronic effects.
- Functional Group Additions : Introduce halogens (e.g., Cl, F) to the propan-2-amine moiety to modulate polarity.
- Assay Design : Prioritize high-throughput screening (HTS) for binding affinity, followed by ADMET profiling (Caco-2 permeability, hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
